Pyridine, 2,2'-diselenobis[4-methyl-
Description
Pyridine, 2,2'-diselenobis[4-methyl-] is a heterocyclic compound featuring a bipyridine backbone with a diselenide (-Se-Se-) bridge at the 2,2'-positions and a methyl substituent at the 4-position of each pyridine ring. This compound belongs to the class of organoselenium compounds, which are of significant interest due to their unique redox properties, catalytic activity, and applications in materials science and medicinal chemistry. The diselenide moiety (-Se-Se-) distinguishes it from sulfur- or oxygen-bridged analogs, offering distinct electronic and steric characteristics that influence reactivity and stability .
For example, alkali metal diselenides (M₂Se₂) can be synthesized via ultrasound-assisted reduction of elemental selenium, which is then used to prepare diselenide derivatives like 2,2'-diselenobis(benzoic acid) (DSBA) . Similar strategies may apply to the preparation of Pyridine, 2,2'-diselenobis[4-methyl-].
Properties
CAS No. |
496043-97-1 |
|---|---|
Molecular Formula |
C12H12N2Se2 |
Molecular Weight |
342.2 g/mol |
IUPAC Name |
4-methyl-2-[(4-methylpyridin-2-yl)diselanyl]pyridine |
InChI |
InChI=1S/C12H12N2Se2/c1-9-3-5-13-11(7-9)15-16-12-8-10(2)4-6-14-12/h3-8H,1-2H3 |
InChI Key |
MXWLVRHZAMZGIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)[Se][Se]C2=NC=CC(=C2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-diselenobis[4-methyl-] typically involves the reaction of pyridine derivatives with selenium reagents. One common method is the reaction of 4-methylpyridine with selenium dioxide in the presence of a suitable solvent and catalyst. The reaction conditions often include elevated temperatures and controlled reaction times to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of Pyridine, 2,2’-diselenobis[4-methyl-] may involve large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Pyridine, 2,2’-diselenobis[4-methyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of selenium atoms, which can participate in redox processes and form stable intermediates.
Common Reagents and Conditions:
- **Substitution
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction conditions typically involve mild temperatures and controlled addition of the oxidizing agent.
Reduction: Reduction of Pyridine, 2,2’-diselenobis[4-methyl-] can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural features and differences between Pyridine, 2,2'-diselenobis[4-methyl-] and related compounds:
| Compound Name | Functional Groups | Substituents | Bridge Type | Key Properties/Applications |
|---|---|---|---|---|
| Pyridine, 2,2'-diselenobis[4-methyl-] | Diselenide (-Se-Se-), methyl | 4-methyl on pyridine | Se-Se | Redox activity, potential catalysis |
| 4,4'-Dimethyl-2,2'-bipyridine | None (parent bipyridine) | 4-methyl on pyridine | C-C | Ligand in coordination chemistry |
| 2,2'-Dithiobis(pyridine) | Disulfide (-S-S-) | None | S-S | Antimicrobial agent (dipyrithione) |
| 2,2'-(1,2-Ethenediyl)bis pyridine | Ethylene bridge | None | C=C | Fluorescent probes, metal chelation |
Key Observations :
- Bridge Type: The diselenide bridge in Pyridine, 2,2'-diselenobis[4-methyl-] confers lower bond energy (~172 kJ/mol for Se-Se vs. ~268 kJ/mol for S-S), making it more susceptible to redox reactions compared to disulfide analogs .
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